1-chloro-3-(2-chloroethoxy)propan-2-one
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Overview
Description
1-chloro-3-(2-chloroethoxy)propan-2-one is an organic compound with the molecular formula C5H8Cl2O2 It is a chlorinated ether and ketone, characterized by the presence of both chloro and ethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-(2-chloroethoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with 2-chloroethanol under acidic conditions. The reaction proceeds via the opening of the epoxide ring, followed by the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(2-chloroethoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-3-(2-chloroethoxy)propan-2-one or 1-amino-3-(2-chloroethoxy)propan-2-one.
Oxidation Reactions: Products include 1-chloro-3-(2-chloroethoxy)propanoic acid.
Reduction Reactions: Products include 1-chloro-3-(2-chloroethoxy)propan-2-ol.
Scientific Research Applications
1-chloro-3-(2-chloroethoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-chloroethoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2,3-epoxypropane: A related compound with an epoxide group instead of a ketone.
2-chloroethanol: A simpler compound with a single chloroethoxy group.
1-chloro-3-(2-chloroethoxy)propane: A similar compound without the ketone group.
Uniqueness
1-chloro-3-(2-chloroethoxy)propan-2-one is unique due to the presence of both chloro and ethoxy groups attached to a ketone-containing propane backbone
Properties
CAS No. |
2624132-38-1 |
---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
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